molecular formula C22H19Cl2F3N4O3 B15039728 3-chloro-N-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15039728
M. Wt: 515.3 g/mol
InChI Key: UHBSSDNMWIPNJA-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is characterized by a fused ring system containing both pyrazole and pyrimidine rings. The presence of multiple substituents, including chloro, methoxy, and trifluoromethyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-CHLORO-N-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine or guanidine derivatives to form the pyrimidine ring, resulting in the pyrazolo[1,5-a]pyrimidine core structure.

    Introduction of substituents: The chloro, methoxy, and trifluoromethyl groups are introduced through various substitution reactions, such as halogenation, methylation, and trifluoromethylation, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

3-CHLORO-N-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-CHLORO-N-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-CHLORO-N-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and applications

Properties

Molecular Formula

C22H19Cl2F3N4O3

Molecular Weight

515.3 g/mol

IUPAC Name

3-chloro-N-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19Cl2F3N4O3/c1-33-15-8-3-11(9-16(15)34-2)14-10-17(22(25,26)27)31-20(29-14)18(24)19(30-31)21(32)28-13-6-4-12(23)5-7-13/h3-9,14,17,29H,10H2,1-2H3,(H,28,32)

InChI Key

UHBSSDNMWIPNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC=C(C=C4)Cl)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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